3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole
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Overview
Description
3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole is a complex organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by its unique structure, which includes multiple phenyl groups and ethyl substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole typically involves the condensation of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzoxazole ring . Various catalysts, such as metal catalysts or nanocatalysts, can be employed to enhance the reaction efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2-methyl-5-phenyl-benzoxazolium ethanesulfonate
- 2-(1Z)-2-anilino-1-propenyl-3-ethyl-5-phenyl-1,3-benzoxazolium ethyl sulfate
Uniqueness
Compared to similar compounds, 3-Ethyl-2-[3-(3-ethyl-5-phenyl-benzooxazol-2-yl)-2-methyl-prop-2-enylidene]-5-phenyl-benzooxazole stands out due to its unique structural features, such as the presence of multiple phenyl groups and ethyl substituents. These structural elements contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C36H36N2O6S |
---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)-2-methylprop-2-enylidene]-5-phenyl-1,3-benzoxazole;ethyl sulfate |
InChI |
InChI=1S/C34H31N2O2.C2H6O4S/c1-4-35-29-22-27(25-12-8-6-9-13-25)16-18-31(29)37-33(35)20-24(3)21-34-36(5-2)30-23-28(17-19-32(30)38-34)26-14-10-7-11-15-26;1-2-6-7(3,4)5/h6-23H,4-5H2,1-3H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI Key |
PMKKELNPZHFIDY-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1C2=C(C=CC(=C2)C3=CC=CC=C3)O/C1=C\C(=C\C4=[N+](C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CC)\C.CCOS(=O)(=O)[O-] |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C3=CC=CC=C3)OC1=CC(=CC4=[N+](C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CC)C.CCOS(=O)(=O)[O-] |
Origin of Product |
United States |
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